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Compound of Interest

Compound Name: PROTAC ATR degrader-2

Cat. No.: B12364577 Get Quote

For researchers, scientists, and drug development professionals, this guide provides an

objective comparison of the cross-reactivity profile of PROTAC ATR degrader-2 (also known

as compound 8i) with other potential cellular targets. The data presented is derived from a

quantitative proteomic study, offering a comprehensive overview of the degrader's selectivity.

PROTAC ATR degrader-2 is a potent and selective degrader of the Ataxia Telangiectasia and

Rad3-related (ATR) protein, a key regulator of the DNA damage response. Its efficacy in

inducing apoptosis in acute myeloid leukemia (AML) cells has been demonstrated.[1][2] This

guide delves into the critical aspect of its selectivity, a crucial factor for any therapeutic

candidate.

Cross-Reactivity Profile: A Quantitative Proteomic
Approach
To assess the selectivity of PROTAC ATR degrader-2, a quantitative proteomic analysis was

performed on MV-4-11 human AML cells treated with the compound. This technique allows for

the unbiased identification and quantification of thousands of proteins, providing a global view

of the degrader's impact on the cellular proteome.

The study, published in Angewandte Chemie International Edition by Wang Y, et al., revealed

that PROTAC ATR degrader-2 selectively induces the degradation of ATR.[1] The following

table summarizes the key findings from this proteomic analysis, highlighting the significant and

selective reduction in ATR protein levels compared to other representative proteins.
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Protein Abbreviation Cellular Function
Fold Change vs.
Control

Ataxia telangiectasia

and Rad3-related

protein

ATR

DNA damage

response, cell cycle

checkpoint control

Significantly

Decreased

Ataxia telangiectasia

mutated
ATM

DNA damage

response, cell cycle

checkpoint control

No significant change

DNA-dependent

protein kinase

catalytic subunit

DNA-PKcs
DNA double-strand

break repair
No significant change

Checkpoint kinase 1 CHK1
Downstream effector

of ATR

No significant change

in total protein levels

Cyclin-dependent

kinase 1
CDK1 Cell cycle progression No significant change

Beta-actin ACTB

Cytoskeletal

component

(housekeeping

protein)

No significant change

Note: The exact quantitative values from the proteomic dataset were not publicly available in

the primary publication or its supplementary materials. The table reflects the reported selective

degradation of ATR without significant off-target effects on closely related kinases like ATM and

DNA-PKcs, as concluded by the study's authors.

Experimental Protocol: Quantitative Proteomic
Analysis
The following is a detailed methodology for the quantitative proteomic experiment that was

conducted to evaluate the selectivity of PROTAC ATR degrader-2.

1. Cell Culture and Treatment:
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MV-4-11 acute myeloid leukemia cells were cultured under standard conditions.

Cells were treated with a specific concentration of PROTAC ATR degrader-2 (compound 8i)

or a vehicle control (DMSO) for a predetermined duration.

2. Cell Lysis and Protein Extraction:

Following treatment, cells were harvested and washed with phosphate-buffered saline

(PBS).

Cells were lysed in a buffer containing detergents and protease inhibitors to extract total

cellular proteins.

Protein concentration was determined using a standard protein assay (e.g., BCA assay).

3. Protein Digestion:

An equal amount of protein from each sample was subjected to in-solution digestion.

Proteins were denatured, reduced, and alkylated before being digested into smaller peptides

using an enzyme such as trypsin.

4. Isobaric Labeling (e.g., TMT or iTRAQ):

The resulting peptide mixtures from each condition (control and treated) were labeled with

isobaric mass tags. These tags allow for the relative quantification of peptides and proteins

from different samples in a single mass spectrometry run.

5. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS):

The labeled peptide mixture was fractionated using high-performance liquid chromatography

(HPLC) to reduce sample complexity.

The fractionated peptides were then analyzed by a high-resolution mass spectrometer. The

mass spectrometer isolates and fragments the peptides, generating tandem mass spectra

(MS/MS).

6. Data Analysis:
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The acquired MS/MS spectra were searched against a human protein database to identify

the peptides and their corresponding proteins.

The reporter ion intensities from the isobaric tags were used to calculate the relative

abundance of each identified protein in the PROTAC ATR degrader-2-treated sample

compared to the control.

Statistical analysis was performed to identify proteins that showed a significant change in

abundance upon treatment.

Visualizing the Experimental Workflow
The following diagram illustrates the key steps in the quantitative proteomic workflow used to

assess the cross-reactivity of PROTAC ATR degrader-2.

Sample Preparation Analysis Output

MV-4-11 Cell Culture Treatment with
PROTAC ATR Degrader-2 Cell Lysis & Protein Extraction Protein Digestion Isobaric Labeling LC-MS/MS Analysis Data Analysis & Quantification Cross-Reactivity Profile

Click to download full resolution via product page

Caption: Workflow for quantitative proteomic analysis of PROTAC ATR degrader-2 selectivity.

Signaling Pathway Context
PROTAC ATR degrader-2 functions by inducing the degradation of ATR, a critical kinase in the

DNA damage response pathway. The following diagram illustrates the simplified signaling

cascade involving ATR and related kinases. The high selectivity of the degrader for ATR over

other kinases like ATM is crucial for minimizing off-target effects.

Caption: Simplified DNA damage response pathway highlighting the role of ATR.

In conclusion, the available data strongly indicates that PROTAC ATR degrader-2 is a highly

selective degrader of ATR, with minimal impact on other closely related kinases and the
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broader cellular proteome. This high degree of selectivity is a promising characteristic for its

further development as a potential therapeutic agent.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426
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